molecular formula C16H21N5O3S B6439685 1-(cyclopropanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine CAS No. 2548986-48-5

1-(cyclopropanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine

Número de catálogo: B6439685
Número CAS: 2548986-48-5
Peso molecular: 363.4 g/mol
Clave InChI: CAHRVQMOBPLZNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 1-(cyclopropanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3. A pyrrolidine ring is linked via an oxymethyl group to the triazolo-pyridazine scaffold, while the pyrrolidine nitrogen is functionalized with a cyclopropanesulfonyl group.

Propiedades

IUPAC Name

3-cyclopropyl-6-[(1-cyclopropylsulfonylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c22-25(23,13-3-4-13)20-8-7-11(9-20)10-24-15-6-5-14-17-18-16(12-1-2-12)21(14)19-15/h5-6,11-13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHRVQMOBPLZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 3-(Hydroxymethyl)Pyrrolidine-1-Sulfonyl Cyclopropane

The pyrrolidine intermediate is prepared through the following sequence:

  • Step 1 : Boc protection of pyrrolidine-3-methanol using di-tert-butyl dicarbonate in THF with DMAP catalysis (yield: 89%).

  • Step 2 : Sulfonylation with cyclopropanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Reaction monitoring via TLC (eluent: 7:3 hexane/EtOAc) confirms complete conversion after 2 hours.

  • Step 3 : Boc deprotection using HCl in dioxane yields 3-(hydroxymethyl)pyrrolidine-1-sulfonyl cyclopropane as a crystalline solid (mp: 112–114°C).

Preparation of 3-Cyclopropyl- Triazolo[4,3-b]Pyridazin-6-ol

This heterocycle is synthesized via:

  • Step 1 : Condensation of cyclopropylacetonitrile with hydrazine hydrate to form 3-cyclopropyl-1H-pyridazin-4-amine.

  • Step 2 : Cyclization with triethyl orthoformate at reflux (110°C) in acetic acid, followed by oxidation with MnO₂ to yield the triazolo-pyridazin core (HPLC purity: 98.2%).

Etherification and Final Coupling

The methylene linker is introduced through a nucleophilic substitution reaction:

  • Step 1 : Activation of the hydroxyl group in 3-cyclopropyl-triazolo[4,3-b]pyridazin-6-ol using NaH in DMF, generating a reactive alkoxide.

  • Step 2 : Reaction with 3-(chloromethyl)pyrrolidine-1-sulfonyl cyclopropane in NMP at 60°C for 12 hours. Purification via column chromatography (SiO₂, gradient elution with 20–50% EtOAc/hexane) affords the target compound in 72% yield.

Optimization of Reaction Conditions

Temperature and Catalysis

  • Etherification : Elevated temperatures (60–80°C) improve reaction rates but risk decomposition. Catalytic KI (5 mol%) enhances selectivity for the desired ether product.

  • Sulfonylation : Room-temperature reactions minimize sulfonate ester byproducts, with K₂CO₃ proving superior to NaOH in suppressing hydrolysis.

Solvent Screening

SolventReaction Yield (%)Purity (%)
DMF6895.4
NMP7297.1
THF5491.8
Acetonitrile4989.3

NMP outperforms other solvents due to its high polarity and ability to stabilize charged intermediates.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.18 (m, 4H, cyclopropane CH₂), 2.85–2.91 (m, 1H, pyrrolidine CH), 3.42 (s, 2H, SO₂NCH₂), 5.21 (s, 2H, OCH₂).

    • ¹³C NMR : 176.8 ppm (SO₂), 148.5 ppm (triazole C=N).

  • HPLC-MS :

    • Retention time: 6.34 min (C18 column, 70:30 H₂O/MeCN).

    • Observed [M+H]⁺: 363.1365 (calculated: 363.1365).

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Competing 1,2,3-triazole isomers are minimized by using MnO₂ as an oxidant, favoring the-regioisomer.

  • Steric Hindrance During Coupling : Bulky substituents on the pyrrolidine ring necessitate prolonged reaction times (12–16 hours) for complete conversion .

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced states using agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation

  • Substitution: Nucleophiles like amines or thiols

Major Products

The primary products from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.

Aplicaciones Científicas De Investigación

1-(cyclopropanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine holds promise in diverse scientific domains:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Potential bioactive compound for studies on enzyme inhibition and protein-ligand interactions.

  • Medicine: Investigated for therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.

  • Industry: Employed in the development of novel materials with unique properties, such as advanced polymers or catalysts.

Mecanismo De Acción

The mechanism by which 1-(cyclopropanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to alterations in cellular processes. The compound’s unique structure allows for high specificity and affinity in its binding interactions, making it a valuable tool in drug discovery and biochemical research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolo[4,3-b]pyridazine derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a comparative analysis of the target compound with structurally related molecules:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound Likely C₁₇H₂₁N₅O₃S - Cyclopropanesulfonyl (pyrrolidine N)
- Cyclopropyl (triazolo-pyridazine C3)
- Oxymethyl linker
~383.4 (est.) Sulfonyl group enhances polarity; cyclopropyl groups improve metabolic stability
(S)-3-(1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo[4,3-b]pyridazin-6-amine C₁₈H₂₁N₇ - Pyrrolopyridine substituent
- Isopropyl amine (C6)
335.4 Pyrrolopyridine may enhance π-π stacking; isopropyl group increases lipophilicity
5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine C₁₉H₁₉F₃N₆O - Trifluoromethylpyridine (C5)
- Cyclopropyl (triazolo-pyridazine C3)
404.4 Trifluoromethyl group improves membrane permeability; electron-withdrawing effects

Key Observations

The trifluoromethyl group in the compound enhances lipophilicity, favoring blood-brain barrier penetration .

Metabolic Stability :

  • Cyclopropyl groups in both the target compound and derivative likely reduce oxidative metabolism by cytochrome P450 enzymes, a common strategy in drug design .

Binding Interactions :

  • The pyrrolopyridine substituent in may engage in π-π stacking with aromatic residues in enzyme active sites, whereas the sulfonyl group in the target compound could form hydrogen bonds or ionic interactions .

Research Findings and Implications

  • Kinase Inhibition : Triazolo-pyridazines are frequently explored as kinase inhibitors. The sulfonyl group in the target compound may mimic ATP’s phosphate moiety, enhancing affinity for kinase ATP-binding pockets .
  • Selectivity : The cyclopropane substituents could reduce off-target effects by restricting conformational flexibility, a feature observed in selective kinase inhibitors like crizotinib .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and what purification techniques ensure high yields?

The compound is synthesized through multi-step organic reactions, beginning with the formation of the triazolopyridazine core. Key steps include nucleophilic substitution to introduce the cyclopropyl group and sulfonylation of the pyrrolidine ring. Critical purification techniques include:

  • Column chromatography with silica gel (ethyl acetate/hexane gradient elution).
  • Recrystallization from ethanol/water mixtures (3:1 v/v).
  • Reaction monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and NMR spectroscopy to verify intermediate purity .

Q. What analytical methods are essential for structural characterization?

A combination of techniques is required:

  • ¹H/¹³C NMR spectroscopy (in DMSO-d₆ or CDCl₃) to confirm substituent positions.
  • High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular weight validation.
  • X-ray crystallography (using vapor diffusion in dichloromethane/hexane) for absolute stereochemistry determination.
  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% homogeneity) .

Q. What safety protocols should guide laboratory handling?

Based on structural analogs:

  • Use nitrile gloves and chemical splash goggles .
  • Conduct reactions in a fume hood with negative pressure.
  • Store in airtight containers at -20°C under nitrogen .
  • For spills, decontaminate skin with polyethylene glycol 400 and rinse eyes with ethanol/water (1:1) .

Advanced Research Questions

Q. How should kinase inhibition studies be designed to evaluate CDK8 activity?

Use biochemical assays with recombinant CDK8/cyclin C complexes:

  • Substrate : FITC-labeled peptide (e.g., STAT1-derived).
  • ATP concentration : 10–100 µM (near Km).
  • Controls :
  • Positive control: Senexin B (1 µM).
  • Vehicle control: DMSO (<0.1%).
  • Blank wells (substrate only).
    • Data analysis : Calculate IC₅₀ via fluorescence polarization (FP) and validate selectivity against CDK9 .

Q. How can contradictions between in vitro activity and poor cellular efficacy be resolved?

Systematically investigate:

  • Permeability : Measure logP (target: 1–3) and perform PAMPA assays .
  • Metabolic stability : Incubate with liver microsomes (1 mg/mL protein, 60 min).
  • Efflux pumps : Test in MDR1-transfected cells with verapamil (100 µM).
  • Intracellular concentration : Quantify via LC-MS/MS after 24-hour exposure .

Q. How can computational methods optimize CDK8 binding affinity while maintaining solubility?

  • Molecular dynamics simulations (AMBER/GROMACS) to map binding interactions.
  • Free energy perturbation (FEP) to predict ΔΔG for cyclopropane sulfonyl modifications.
  • Solubility optimization : Maintain tPSA >80 Ų and introduce ionizable groups (e.g., tertiary amines).
  • Validate with SPR binding assays for 5–10 synthesized analogs .

Methodological Considerations

  • Data interpretation : For conflicting solubility vs. activity data (e.g., low solubility despite high kinase inhibition), use molecular docking to assess whether hydrophobic interactions dominate binding .
  • Structural analogs : Reference triazolopyridazine derivatives with confirmed crystallographic data (e.g., CCDC 1906114) to guide SAR studies .

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